4-Cyclobutoxybenzoic acid
Overview
Description
4-Cyclobutoxybenzoic acid is a chemical compound with the molecular formula C12H14O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
The synthesis of 4-Cyclobutoxybenzoic acid typically involves the reaction of cyclobutanol with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the cyclobutoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
4-Cyclobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 4-Cyclobutoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
4-Cyclobutoxybenzoic acid can be compared with other similar compounds such as:
4-Methoxybenzoic acid: Similar in structure but with a methoxy group instead of a cyclobutoxy group.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of a cyclobutoxy group.
4-Butoxybenzoic acid: Has a butoxy group in place of the cyclobutoxy group. These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications
Properties
IUPAC Name |
4-cyclobutyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGJSIFGXOICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614130 | |
Record name | 4-(Cyclobutyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62577-95-1 | |
Record name | 4-(Cyclobutyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclobutoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.